7,12-Dimethyltetraphene-2-carbonitrile
Description
Tetraphene derivatives typically feature fused aromatic or partially saturated ring systems with substituents like methyl groups and nitrile functionalities. The nitrile group at position 2 and methyl groups at positions 7 and 12 suggest a planar aromatic core with steric and electronic modifications influencing reactivity and solubility. Such compounds are often synthesized via electrophilic substitution, condensation, or cyclization reactions, as seen in related systems .
Properties
CAS No. |
60786-56-3 |
|---|---|
Molecular Formula |
C21H15N |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
7,12-dimethylbenzo[a]anthracene-2-carbonitrile |
InChI |
InChI=1S/C21H15N/c1-13-17-5-3-4-6-18(17)14(2)21-19(13)10-9-16-8-7-15(12-22)11-20(16)21/h3-11H,1-2H3 |
InChI Key |
DHPNSWUSEXLQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several carbonitrile-containing heterocycles with distinct substitution patterns, ring systems, and applications. Below is a comparative analysis:
Key Comparative Insights
Core Structure Diversity :
- 7,12-Dimethyltetraphene-2-carbonitrile likely has a fused aromatic system, contrasting with tetrahydrobenzo[b]thiophene (e.g., ), thiophene (), or indole () cores. These differences influence conjugation, stability, and intermolecular interactions.
Synthetic Strategies :
- Electrophilic substitutions (e.g., bromination in ) and condensation reactions (e.g., ZnCl₂-mediated in ) are common for nitrile-functionalized heterocycles. The absence of direct data on 7,12-Dimethyltetraphene-2-carbonitrile suggests plausible routes via Friedel-Crafts alkylation or Pd-catalyzed cyanation.
Physicochemical Properties :
- Melting points for carbonitriles range widely (e.g., 277°C for vs. unrecorded for ), likely influenced by crystallinity and hydrogen-bonding capacity. The nitrile group’s polarity may enhance solubility in polar aprotic solvents.
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